1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol

Physicochemical profiling Drug design Lead optimization

1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol (CAS 1780567-92-1, molecular formula C₉H₇F₃N₂O, MW 216.16 g/mol) is a trisubstituted 1H-indazole featuring a methyl group at N1, a trifluoromethyl group at C3, and a hydroxyl group at C5 of the indazole bicyclic core. The compound belongs to the indazole family, a privileged scaffold in medicinal chemistry recognized as a bioisostere of indole and phenol, with documented utility in kinase inhibitor design, monoamine oxidase (MAO) modulation, and ion channel antagonist programs.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
Cat. No. B6632945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)O)C(=N1)C(F)(F)F
InChIInChI=1S/C9H7F3N2O/c1-14-7-3-2-5(15)4-6(7)8(13-14)9(10,11)12/h2-4,15H,1H3
InChIKeyMLORKPSIZAHACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol (CAS 1780567-92-1): Core Scaffold Identity and Procurement-Relevant Classification


1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol (CAS 1780567-92-1, molecular formula C₉H₇F₃N₂O, MW 216.16 g/mol) is a trisubstituted 1H-indazole featuring a methyl group at N1, a trifluoromethyl group at C3, and a hydroxyl group at C5 of the indazole bicyclic core . The compound belongs to the indazole family, a privileged scaffold in medicinal chemistry recognized as a bioisostere of indole and phenol, with documented utility in kinase inhibitor design, monoamine oxidase (MAO) modulation, and ion channel antagonist programs [1]. The specific 1,3,5-substitution pattern creates a uniquely profiled building block wherein the N1-methyl locks the tautomeric form, the C3-CF₃ imparts elevated lipophilicity and metabolic stability, and the C5-OH provides a hydrogen bond donor/acceptor site amenable to further derivatization (etherification, esterification, sulfonation) or direct pharmacophore engagement .

Why 1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol Cannot Be Replaced by Common In-Class Analogs: The Substitution-Pattern Specificity Problem


Indazole-based building blocks cannot be freely interchanged across research programs because the biological and physicochemical outcome of the scaffold is exquisitely sensitive to the exact position and electronic nature of each substituent. The N1-methyl group eliminates the prototropic tautomerism (1H ↔ 2H) inherent to unsubstituted indazoles, locking the compound into a single, structurally defined regioisomeric form with predictable hydrogen-bonding geometry [1]. The C3-CF₃ substituent substantially increases calculated lipophilicity (CLogP ~3.8 versus ~2.2 for the non-fluorinated 1-methyl-1H-indazol-5-ol analog) and lowers the indazole N2 basicity (pKa ~8.9 versus ~13.9 for the parent 1H-indazole), altering membrane permeability and target engagement profiles . The C5-OH group confers polarity and synthetic versatility distinct from the C6-OH positional isomer (1-methyl-3-(trifluoromethyl)-1H-indazol-6-ol) or the C5-methoxy analog (5-methoxy-3-(trifluoromethyl)-1H-indazole), both of which present different hydrogen-bonding vectors and metabolic liabilities [2]. Substituting any single component of this 1,3,5-substitution triad predictably alters logD, pKa, hydrogen-bond donor/acceptor count, and metabolic soft-spot distribution, making direct functional interchange scientifically unsound without re-optimization of the entire SAR series.

Quantitative Differentiation Evidence: 1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol Versus Closest Analogs


Predicted Lipophilicity (CLogP) Comparison: 1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol vs. 1-Methyl-1H-indazol-5-ol

The introduction of a trifluoromethyl group at the C3 position of the 1-methylindazole scaffold markedly increases calculated lipophilicity. In silico predictions using ChemBioDraw 13.0 yield a CLogP of approximately 3.81 and a Log P of 3.20 ± 0.47 for the target compound, compared to a CLogP of approximately 2.2–2.5 for the non-fluorinated comparator 1-methyl-1H-indazol-5-ol (CAS 756839-14-2), which bears the same N1-methyl and C5-OH substituents but lacks the C3-CF₃ group [1]. This represents an increase of approximately 1.3–1.6 log units, corresponding to a roughly 20- to 40-fold higher octanol/water partition coefficient, which has direct implications for membrane permeability, plasma protein binding, and in vivo distribution volume .

Physicochemical profiling Drug design Lead optimization

Regioisomeric Identity Confirmation: N1-Methyl vs. N2-Methyl Indazole Structural Verification

Indazoles undergo N-alkylation to yield mixtures of N1 and N2 regioisomers with typical ratios approaching 50:50 under standard basic alkylation conditions [1]. The target compound is specifically the N1-methyl regioisomer, structurally confirmed by the IUPAC name '1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol,' which distinguishes it from the corresponding 2-methyl-3-(trifluoromethyl)-2H-indazol-5-ol isomer. N1- versus N2-alkylation alters the orientation of the substituent relative to the indazole plane, affecting both the hydrogen-bonding presentation of the C5-OH group and the steric environment around the C3-CF₃ moiety [2]. Vendors supplying this compound (e.g., Leyan, purity 98% ; AKSci, purity specifications available ) confirm structural identity by NMR, ensuring the user receives the defined N1-regioisomer rather than an undefined mixture.

Regioisomeric purity NMR characterization Tautomer control

C5-OH vs. C6-OH Positional Isomer Differentiation: Hydrogen-Bonding Geometry and MAO Inhibition Selectivity

The position of the hydroxyl group on the indazole benzene ring (C5 vs. C6) fundamentally alters biological activity profiles. In a systematic study of C5- and C6-substituted indazole derivatives, C5-substituted compounds demonstrated potent MAO-B inhibition with IC₅₀ values ranging from 0.0025 to 0.024 µM, while the corresponding C6-substituted series displayed distinct potency and selectivity profiles [1]. The synthetic precursor 1H-indazol-5-ol (with OH at C5) was a good potency inhibitor of porcine D-amino acid oxidase (DAAO) with an IC₅₀ of 2.03 µM, whereas 1H-indazol-6-ol (OH at C6) did not inhibit this enzyme [1]. These positional effects are attributed to differential hydrogen-bonding geometries of the C5-OH (para to the indazole N1) versus the C6-OH (meta to N1) relative to the pyrazole ring nitrogen atoms, influencing both target recognition and metabolic handling .

Positional isomer SAR MAO inhibition Hydrogen bonding

Hydrogen Bond Donor Capability: C5-OH (Target Compound) vs. C5-OCH₃ (Methoxy Analog)

The C5-hydroxyl group of the target compound provides a hydrogen bond donor (HBD) that is absent in the corresponding 5-methoxy analog (5-methoxy-3-(trifluoromethyl)-1H-indazole, CAS 1260840-38-7). This difference affects both pharmacodynamic and pharmacokinetic behavior: the OH group can act as both HBD and hydrogen bond acceptor (HBA), whereas the OCH₃ group functions only as HBA . In the context of the Pfizer TRPA1 antagonist series, which utilized 5-(2-(trifluoromethyl)phenyl)indazole cores, the presence or absence of a phenolic OH at the C5 position modulated both in vitro potency and DMPK profiles [1]. Furthermore, the C5-OH serves as a synthetic handle for late-stage diversification (etherification, esterification, sulfonation, or conversion to a triflate for cross-coupling), whereas the methoxy analog is a terminal functional group with limited further derivatization options without demethylation [2].

Hydrogen bonding Metabolic stability Prodrug design

Calculated pKa Modulation by Combined N1-Methyl and C3-Trifluoromethyl Substitution

The combined effect of N1-methylation and C3-trifluoromethylation substantially alters the acid-base character of the indazole scaffold. Unsubstituted 1H-indazole exhibits an indazolium cation pKa of ~1.04 (N2 protonation) and an indazolate anion pKa of ~13.86 (N1–H deprotonation) . The C3-CF₃ group, through its strong electron-withdrawing effect, lowers the N2 basicity by approximately 4–5 pKa units to a predicted pKa of ~8.9 for the target compound [1]. The N1-methyl group simultaneously blocks deprotonation at N1, eliminating the anionic form that exists for unsubstituted indazoles above pH ~13. This combination locks the compound into a neutral form across the physiologically relevant pH range (pH 1–8), with partial N2 protonation occurring only in strongly acidic environments (pH < ~8). By contrast, 3-(trifluoromethyl)-1H-indazol-5-ol (without N1-methyl) retains an ionizable N1–H (pKa ~10–12), existing partially as an anion at physiological pH, which alters solubility, permeability, and target-binding electrostatics .

Ionization state pKa prediction Drug-likeness

Vendor-Supplied Purity Specifications: Batch-to-Batch Consistency for Reproducible Research

Commercially available batches of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol are supplied with defined purity specifications that enable informed procurement decisions. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Product No. 2273411) , while ChemicalBook lists suppliers offering 95% purity in packaging sizes of 1 g, 5 g, and 10 g . Chemscene specifies storage conditions of sealed, dry, 2–8°C for long-term stability . These vendor-defined purity grades are critical because the compound serves as a synthetic intermediate; the presence of regioisomeric impurities (e.g., N2-methyl isomer) or de-fluorinated byproducts can propagate through multi-step syntheses and confound biological assay interpretation. Procurement from suppliers providing explicit purity certification and NMR characterization (as noted by Leyan) reduces the risk of introducing undefined impurities into downstream SAR studies.

Chemical purity Quality control Procurement specification

Recommended Procurement Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-indazol-5-ol Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via C5-OH Derivatization

The C5-OH group of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol provides a versatile synthetic handle for generating focused libraries of ether, ester, carbamate, or sulfonate derivatives. Indazole scaffolds with C3-CF₃ substituents have established precedent in kinase inhibitor programs (including BRAF, CHK1, CDK2, and TTK inhibitors), where the trifluoromethyl group enhances target binding through hydrophobic and electrostatic interactions . Procure this compound when the synthetic strategy requires a pre-assembled 1,3,5-trisubstituted indazole core with a free phenol for late-stage diversification, avoiding the need for selective N1-methylation of the indazole NH in the presence of the C5-OH, which would otherwise require protecting group chemistry [1].

Neuroscience Research: MAO-B Inhibitor Lead Generation

C5-substituted indazole derivatives have demonstrated potent MAO-B inhibition with IC₅₀ values in the low nanomolar range (0.0025–0.024 µM), and 1H-indazol-5-ol itself inhibits DAAO with an IC₅₀ of 2.03 µM [2]. The target compound combines the C5-OH pharmacophore with the N1-methyl group that locks tautomeric form and the C3-CF₃ group that enhances CNS penetration potential through increased lipophilicity (CLogP ~3.81). Procure this compound as a key intermediate for synthesizing and evaluating novel MAO-B or dual MAO/DAAO inhibitors, particularly where the trifluoromethyl group is intended to improve brain exposure or metabolic stability relative to non-fluorinated progenitors [2].

Ion Channel Modulator Programs: TRP Channel Antagonist Scaffold Construction

The Pfizer TRPA1 antagonist program established that indazole-based scaffolds with appropriate substitution patterns yield potent, orally bioavailable TRPA1 antagonists with in vivo efficacy in inflammatory pain models [3]. The 1,3,5-substitution pattern of the target compound provides a pre-functionalized core for constructing 5-aryloxy or 5-benzyloxy derivatives through the C5-OH, while the C3-CF₃ and N1-methyl groups contribute to the DMPK profile. Procure this compound as a starting material for TRP channel modulator programs where the 5-position is the intended vector for side-chain installation and the C3-CF₃ is required for potency or metabolic stability [3].

Chemical Biology: Bifunctional Probe Synthesis via C5-OH Linker Attachment

The combination of a single free hydroxyl group at C5 with the metabolically stable C3-CF₃ and tautomerically locked N1-methyl makes this compound an attractive core for constructing chemical biology probes. The C5-OH can be converted to a leaving group (e.g., triflate) for palladium-catalyzed cross-coupling, or directly alkylated to install polyethylene glycol linkers, biotin tags, or fluorophores. The C3-CF₃ serves as a sensitive ¹⁹F NMR reporter group for monitoring probe-target interactions in solution. Procure this compound when a structurally defined, single-regioisomer indazole core with orthogonal functionalization handles is required for designing target engagement probes or PROTAC linker attachment points [1].

Quote Request

Request a Quote for 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.